1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid

Description

Fundamental Molecular Structure

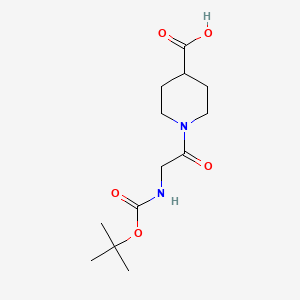

The molecular architecture of 1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid is characterized by a complex arrangement of functional groups centered around a six-membered piperidine heterocycle. The compound possesses the molecular formula C₁₃H₂₂N₂O₅ with a molecular weight of 286.32 grams per mole, establishing it as a medium-sized organic molecule suitable for various synthetic applications. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]piperidine-4-carboxylic acid, reflecting the systematic organization of its constituent functional groups.

The structural framework consists of three primary components that define its chemical identity and reactivity profile. The central piperidine ring serves as the core scaffold, providing structural rigidity while maintaining conformational flexibility essential for biological interactions. Attached to the nitrogen atom of the piperidine ring is a 2-tert-butoxycarbonylamino-acetyl substituent, which incorporates both protective and reactive functionalities crucial for synthetic manipulations. The carboxylic acid group positioned at the 4-position of the piperidine ring contributes to the compound's polar character and provides sites for further chemical modifications.

Stereochemical Considerations and Conformational Analysis

The stereochemical properties of this compound arise from the three-dimensional arrangement of atoms within the piperidine ring system and the spatial orientation of substituents. The piperidine ring typically adopts a chair conformation in solution, similar to cyclohexane, which minimizes steric interactions and provides optimal stability. This conformational preference influences the overall molecular shape and affects the accessibility of functional groups for chemical reactions.

The tert-butoxycarbonyl protecting group, commonly referred to in chemical literature as the tertiary-butyloxycarbonyl moiety, exhibits restricted rotation around the carbon-nitrogen bond due to partial double-bond character arising from resonance stabilization. This conformational constraint affects the overall molecular geometry and influences the compound's reactivity patterns during synthetic transformations. The acetyl linker connecting the protecting group to the piperidine nitrogen provides additional conformational flexibility while maintaining the protective function essential for selective synthetic operations.

Properties

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-8-10(16)15-6-4-9(5-7-15)11(17)18/h9H,4-8H2,1-3H3,(H,14,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZRHGGXRMHKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349825 | |

| Record name | 1-[N-(tert-Butoxycarbonyl)glycyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345955-48-8 | |

| Record name | 1-[N-(tert-Butoxycarbonyl)glycyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 345955-48-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Boc Protection of the Piperidine Nitrogen

4-Piperidinecarboxylic acid (I) reacts with di-tert-butyl dicarbonate (Boc2O) in an alkaline environment (NaOH/Na2CO3) with tetrahydrofuran (THF) as the solvent. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on Boc2O, forming 1-tert-butoxycarbonyl-4-carboxypiperidine (II). Optimal conditions use a 1:1.1 molar ratio of I to Boc2O, achieving near-quantitative conversion.

Step 2: Formation of the Weinreb Amide Intermediate

Compound II reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of triethylamine (Et3N) and isobutyl chloroformate. This generates 4-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester (III), a Weinreb amide. The amide acts as a stabilized acylating agent, preventing overreaction in subsequent steps.

Step 3: Grignard Acetylation

Treatment of III with a methyl Grignard reagent (e.g., MeMgBr) in anhydrous THF yields 1-tert-butoxycarbonyl-4-acetylpiperidine (IV). The Weinreb amide ensures selective ketone formation, with yields exceeding 75%. Final hydrolysis of IV under acidic conditions (HCl/dioxane) affords the target carboxylic acid.

Advantages :

- Fewer steps (3 vs. 4 in traditional routes).

- Avoids hazardous reagents like trifluoromethanesulfonic anhydride.

- Scalable for industrial production.

Carbodiimide-Mediated Coupling of Boc-Protected Glycine

An alternative approach activates Boc-glycine as a reactive intermediate for coupling with piperidine-4-carboxylic acid. This method, described in PMC literature, employs 1,1′-carbonyldiimidazole (CDI) for carboxylate activation:

Activation of Boc-Glycine

Boc-glycine reacts with CDI (1.45 equiv) in dimethylformamide (DMF) to form an acyl imidazolide. Triethylamine (3.0 equiv) facilitates deprotonation, enhancing electrophilicity.

Nucleophilic Attack by Piperidine-4-Carboxylic Acid

The acyl imidazolide reacts with piperidine-4-carboxylic acid at room temperature, forming the acetyl-piperidine linkage. The reaction completes within 24 hours, yielding 18% after HPLC purification.

Key Considerations :

- CDI avoids racemization, making it suitable for chiral substrates.

- Lower yields necessitate optimization of stoichiometry and solvent polarity.

Mixed Anhydride Method for Direct Acylation

U.S. Patent 6,562,977B2 details mixed anhydride formation using chloroformate reagents:

Generation of Mixed Anhydride

Piperidine-4-carboxylic acid reacts with ethyl chloroformate (EtOCOCl) in THF with Et3N as a base. The resulting mixed anhydride is highly reactive toward amines.

Coupling with Boc-Protected Glycine

Boc-glycine is added to the anhydride, leading to nucleophilic acyl substitution. The reaction proceeds at −5°C to room temperature, achieving 86% yield after workup.

Advantages :

Comparative Analysis of Methods

Industrial-Scale Optimization Challenges

- Purification : Chromatography is impractical for large batches. Crystallization in ethyl acetate/hexane mixtures is preferred.

- Cost : Boc2O and CDI are expensive; mixed anhydrides offer a lower-cost alternative.

- Safety : Grignard reagents require strict anhydrous conditions, while CDI reactions are less hazardous.

Emerging Methodologies

Recent advances focus on enzymatic catalysis and flow chemistry:

- Lipase-Catalyzed Aminolysis : Candida antarctica lipase B (CAL-B) acylates piperidine-4-carboxylic acid with Boc-glycine esters in organic solvents, though yields remain suboptimal (≤40%).

- Continuous Flow Systems : Microreactors enhance heat transfer during exothermic Grignard steps, improving reproducibility.

Chemical Reactions Analysis

1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.

Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine. This deprotection step is crucial in peptide synthesis.

Coupling Reactions: The compound can be used in coupling reactions to form peptide bonds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further reacted to form peptides or other derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications. Its structure allows for modifications that can enhance biological activity or reduce toxicity. Research indicates that derivatives of piperidine compounds often exhibit significant pharmacological properties, including analgesic, anti-inflammatory, and antitumor activities.

Case Study: Antitumor Activity

A study focusing on piperidine derivatives indicated that modifications to the piperidine ring can lead to enhanced cytotoxicity against cancer cell lines. The introduction of functional groups like the tert-butoxycarbonyl group may influence the interaction of these compounds with biological targets, potentially leading to the development of new anticancer agents .

Peptide Synthesis

This compound serves as an important building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group is commonly used to protect amines during peptide synthesis, allowing for selective reactions without interfering with other functional groups.

Example: Synthesis of Peptide Libraries

In peptide library synthesis, this compound can be utilized to create diverse peptide sequences that may exhibit varying biological activities. The ability to easily modify the piperidine structure enhances its utility in combinatorial chemistry .

Biochemical Research

The compound is also relevant in biochemical studies where it can act as a substrate or inhibitor for various enzymes. Its structural features may allow it to interact with specific proteins or enzymes, providing insights into enzyme mechanisms or cellular pathways.

Case Study: Enzyme Inhibition

Preliminary studies suggest that derivatives of this compound could inhibit certain enzymes involved in metabolic pathways. Such inhibition studies are crucial for understanding disease mechanisms and developing therapeutic strategies .

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of novel drugs targeting various diseases |

| Peptide Synthesis | Building block for synthesizing peptides |

| Biochemical Research | Investigating enzyme interactions and metabolic pathways |

Mechanism of Action

The mechanism of action of 1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amine . This stepwise protection and deprotection mechanism is crucial for the successful synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid can be compared with other similar compounds used in peptide synthesis, such as:

9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is another commonly used protecting group for amines in peptide synthesis.

Benzyl (Bn) Group: The Bn group is used for side-chain protection in peptide synthesis.

The uniqueness of this compound lies in its stability under acidic conditions and ease of removal under mild acidic conditions, making it a versatile and widely used protecting group in organic synthesis.

Biological Activity

1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid (CAS No. 345955-48-8) is a compound of significant interest in organic and medicinal chemistry, primarily due to its role in peptide synthesis. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H22N2O5

- Molecular Weight : 286.32 g/mol

- CAS Number : 345955-48-8

The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is crucial for the stability and reactivity of the amino group during synthesis processes.

The primary biological activity of this compound is attributed to its function as a protecting group in peptide synthesis. The Boc group protects the amino functionality from premature reactions, allowing for controlled coupling with other amino acids to form peptides. Upon completion of peptide synthesis, the Boc group can be removed under mild acidic conditions, yielding free amines that can participate in further biological interactions or therapeutic applications .

Applications in Biological Research

This compound is utilized in various biological research contexts:

- Peptide Synthesis : It serves as a key intermediate in synthesizing biologically active peptides and proteins, which are essential for drug development and therapeutic applications.

- Medicinal Chemistry : Peptides synthesized using this compound have shown potential in treating diseases such as cancer and infections by mimicking natural biological processes or inhibiting specific pathways .

Comparative Analysis with Similar Compounds

The table below compares this compound with other common protecting groups used in peptide synthesis:

| Compound Type | Protecting Group | Stability | Deprotection Conditions |

|---|---|---|---|

| This Compound | Boc | High | Mild Acid (TFA) |

| Fmoc | Fmoc | Moderate | Strong Base (Piperidine) |

| Benzyl | Bn | Moderate | Hydrogenation |

The Boc group is favored for its high stability under acidic conditions and ease of removal, making it suitable for sequential peptide synthesis .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of compounds like this compound in biological applications:

- Peptide Therapeutics : Research has demonstrated that peptides synthesized using Boc-protected amino acids exhibit enhanced bioactivity and stability compared to those synthesized with less stable protecting groups. For example, studies have shown that specific peptides can modulate immune responses effectively when synthesized with Boc-protected intermediates .

- Cancer Treatment : In a study focusing on synthetic peptides derived from this compound, researchers found that certain peptide sequences could inhibit tumor growth in vitro, suggesting potential therapeutic applications in oncology .

- Infectious Disease Models : Another study explored the use of Boc-protected peptides in developing vaccines against viral infections, where the synthesized peptides elicited strong immune responses in animal models .

Q & A

Q. What are the key methodological steps for synthesizing 1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid?

The synthesis typically involves multi-step reactions, including:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using Boc-anhydride and a base like potassium carbonate in acetonitrile .

- Acetylation : Coupling the Boc-protected piperidine with an acetylated amino acid derivative via amide bond formation, often employing coupling agents like HATU or DCC in inert atmospheres .

- Purification : Column chromatography or recrystallization (e.g., from dioxane/water mixtures) to isolate the product, monitored by TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperidine/acetyl backbone .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ESI-MS showing [M+H]+ ion at m/z 315.2 for C14H23N3O5) .

- HPLC : Purity assessment (>95%) using reversed-phase columns with UV detection at 210–254 nm .

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to hazards like skin irritation (H315) and respiratory sensitization (H335) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at ambient temperatures, away from moisture and strong oxidizers .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energy-efficient pathways .

- Condition Screening : Machine learning algorithms analyze experimental data (e.g., solvent polarity, catalyst loading) to predict optimal yields. For example, tert-butyl alcohol as a solvent may enhance Boc-group stability .

- Kinetic Modeling : Simulate reaction rates to minimize side products, such as over-acetylation or Boc-deprotection .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Cross-Validation : Compare NMR data with analogous compounds (e.g., Boc-protected piperidines in ) to assign ambiguous peaks .

- 2D NMR Techniques : Use HSQC or HMBC to resolve steric hindrance effects on piperidine ring protons .

- Isotopic Labeling : Introduce 13C labels at the acetyl group to confirm coupling efficiency via MS/MS fragmentation patterns .

Q. What strategies stabilize the Boc group during reactions under acidic/basic conditions?

Q. How can reaction mechanisms be elucidated for side-product formation during synthesis?

- Trapping Intermediates : Quench reactions at partial conversion and analyze by LC-MS to identify byproducts like hydrolyzed acetyl groups or dimerized piperidine .

- Isotope Effects : Use deuterated reagents (e.g., D2O) to trace proton transfer steps in amide bond formation .

- Computational Mapping : Identify competing pathways (e.g., nucleophilic attack at the acetyl vs. Boc carbonyl) using transition state calculations .

Methodological Best Practices

- Scale-Up Considerations : Gradually increase batch size while monitoring exothermic reactions (e.g., acetylation) to avoid thermal degradation .

- Ethical Compliance : Adhere to institutional guidelines for waste disposal (e.g., halogenated solvents from Boc reactions) and avoid human/animal testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.